molecular formula C6H13NO4S B038237 2-(N-Morpholino)ethanesulfonic acid CAS No. 113834-12-1

2-(N-Morpholino)ethanesulfonic acid

Cat. No. B038237
M. Wt: 195.24 g/mol
InChI Key: SXGZJKUKBWWHRA-UHFFFAOYSA-N
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Description

2-(N-Morpholino)ethanesulfonic acid (MES) is an organic compound with the chemical formula C6H13NO4S. It is a buffer commonly used in biochemistry and molecular biology experiments. MES is a zwitterionic buffer, meaning that it contains both a positive and negative charge, which makes it an effective buffer at physiological pH. MES is widely used in scientific research due to its unique properties and ease of use.

Scientific Research Applications

Buffering Agent in Biological Research

MES is extensively utilized as a standard buffer in biological research due to its ability to control pH within the physiological range. It is particularly effective in maintaining pH stability in aqueous solutions and in the presence of organic solvents like 1,4-dioxane and ethanol. This quality makes it a valuable tool in the study of various biological and chemical processes (Taha & Lee, 2011).

Interactions with Macromolecules

The impact of MES on the behavior of macromolecules, such as proteins, has been studied. For example, MES influences the lower critical solution temperature (LCST) phase transition of poly(N-isopropylacrylamide) (PNIPAM), a model compound for protein. Such insights are crucial in understanding protein behavior in different environments (Taha, Gupta, Khoiroh, & Lee, 2011).

Role in Speciation Studies

MES plays a role in speciation studies, especially in the context of electrochemical behavior of metal ions like cadmium and lead. It has been used to understand the complexation and adsorption properties of these metal ions, providing insights into their environmental and biological interactions (Soares, Conde, Almeida, & Vasconcelos, 1999).

Enhancement of Plant Growth and Nodulation

MES has been shown to significantly influence plant growth and nodulation, particularly in species like Medicago. It stabilizes solution pH, thereby facilitating better growth conditions in hydroponic systems (Ewing & Robson, 1991).

pH Stabilization in Nutrient Solution Studies

In nutrient solution studies, MES has been evaluated for its ability to stabilize pH without interacting significantly with other solution ions. This property is crucial for accurate and reliable experiments in hydroponic research (Bugbee & Salisbury, 1985).

Interaction with DNA and RNA

MES has been used in the catalytic alkylation of various nucleic acids. This application demonstrates its potential in genomic research and molecular biology, particularly in targeting unpaired bases in nucleic acids (Tishinov, Schmidt, Häussinger, & Gillingham, 2012).

properties

IUPAC Name

2-morpholin-4-ylethanesulfonic acid
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InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)
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InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)O
Source PubChem
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Molecular Formula

C6H13NO4S
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Related CAS

71119-23-8 (hydrochloride salt)
Record name 2-(N-Morpholino)ethanesulfonic acid
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DSSTOX Substance ID

DTXSID4063454
Record name 4-Morpholineethanesulfonic acid
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Molecular Weight

195.24 g/mol
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Physical Description

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS]
Record name 4-Morpholineethanesulfonic acid
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Product Name

2-(N-Morpholino)-ethanesulfonic acid

CAS RN

4432-31-9, 145224-94-8, 1266615-59-1
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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